

# Technical Whitepaper: TDI-11055 and the Displacement of the Super Elocation Complex

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of **TDI-11055**, a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) protein. This document details its mechanism of action, focusing on the displacement of the Super Elongation Complex (SEC) from chromatin, and summarizes the key experimental data and protocols that validate its therapeutic potential, particularly in acute myeloid leukemia (AML).

### Introduction

The regulation of gene transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer. The Super Elongation Complex (SEC) is a critical regulator of transcriptional elongation, responsible for the rapid induction of gene expression.[1][2] A key component of the SEC is the ENL protein, an epigenetic "reader" that recognizes acylated histone tails via its YEATS domain.[3][4] This interaction tethers the SEC to chromatin, facilitating the phosphorylation of RNA Polymerase II (Pol II) and promoting transcriptional pause release.[2][5]

In certain malignancies, such as MLL-rearranged and NPM1-mutated AML, cancer cells are highly dependent on ENL and the activity of the SEC to maintain oncogenic gene expression programs, including those driven by MYC and HOXA cluster genes.[6][7][8]

**TDI-11055** is a first-in-class, orally bioavailable small-molecule inhibitor designed to specifically target the acyl-lysine binding pocket of the ENL YEATS domain.[3][9][10] By competitively



inhibiting the interaction between ENL and acetylated histones, **TDI-11055** effectively displaces ENL, and consequently the entire SEC, from chromatin.[6][7][11] This action leads to the suppression of transcription elongation at key oncogenes, inducing apoptosis and differentiation in leukemia cells and demonstrating significant therapeutic efficacy in preclinical models.[6][10] This document provides a comprehensive technical overview of the data and methodologies supporting the mechanism and therapeutic utility of **TDI-11055**.

# Mechanism of Action: ENL Inhibition and SEC Displacement

The primary mechanism of action for **TDI-11055** is the competitive inhibition of the ENL YEATS domain. This domain is responsible for recognizing and binding to acylated histone tails, a key step in localizing the SEC to target gene promoters.

- Binding to ENL: **TDI-11055** was designed to fit into the hydrophobic acyl-binding pocket of the ENL YEATS domain, preventing its engagement with acylated histones on the chromatin. [7][10]
- ENL Displacement: By blocking this interaction, TDI-11055 causes the rapid dissociation of ENL from its chromatin targets.[6][7] This has been demonstrated in cellular assays where treatment with TDI-11055 leads to a substantial reduction in ENL occupancy at the promoters of well-established leukemogenic genes like MYC and the HOXA cluster.[6][10]
- SEC Complex Dissociation: ENL serves as a critical scaffold for the SEC. Its displacement from chromatin leads to the subsequent dissociation of other core SEC components, including AFF4 and CDK9 (part of P-TEFb).[3]
- Impaired Transcription Elongation: The loss of the SEC from gene promoters prevents the P-TEFb-mediated phosphorylation of RNA Polymerase II. This results in an accumulation of paused Pol II and a failure to transition into productive transcription elongation, ultimately leading to the suppression of oncogenic gene expression.[6][7][11]





Click to download full resolution via product page

Caption: TDI-11055 competitively inhibits the ENL-histone interaction, displacing the SEC.

### **Quantitative Data Summary**

The efficacy and selectivity of **TDI-11055** have been quantified through various biochemical and cellular assays.

# Table 1: Biochemical Inhibitory Activity and Binding Affinity

This table summarizes the potency of **TDI-11055** against YEATS domains from different proteins.



| Target Domain | Assay Type | Result (IC50) | Binding<br>Affinity (Kd) | Reference |
|---------------|------------|---------------|--------------------------|-----------|
| ENL           | TR-FRET    | 0.05 μΜ       | 119 nM                   | [7][10]   |
| AF9           | TR-FRET    | 0.07 μΜ       | Not Reported             | [7][10]   |
| GAS41         | TR-FRET    | > 100 μM      | Not Reported             | [7][10]   |
| YEATS2        | TR-FRET    | > 100 μM      | Not Reported             | [7][10]   |

### **Table 2: Cellular Activity in Leukemia Cell Lines**

This table shows the effect of **TDI-11055** on the viability of various human leukemia cell lines after an 8-day treatment period.

| Cell Line | Subtype         | ENL<br>Dependency | Result (IC50)  | Reference |
|-----------|-----------------|-------------------|----------------|-----------|
| MV4;11    | MLL-AF4 (MLL-r) | High              | 0.10 μΜ        | [3]       |
| MOLM-13   | MLL-AF9 (MLL-r) | High              | Not Specified  | [6][10]   |
| OCI-AML2  | MLL-AF6 (MLL-r) | High              | Not Specified  | [6][10]   |
| OCI-AML3  | NPM1-mutated    | High              | Not Specified  | [6][10]   |
| HL60      | Non-MLL-r       | Low               | Minimal Effect | [6][10]   |
| K562      | Non-MLL-r       | Low               | Minimal Effect | [6][10]   |

## **Table 3: In Vivo Pharmacokinetics and Dosing**

This table outlines key pharmacokinetic parameters and the dosing regimen used in preclinical mouse models.



| Parameter                 | Value / Condition          | Model       | Reference |
|---------------------------|----------------------------|-------------|-----------|
| Oral Bioavailability (F%) | >100%                      | Mouse       | [10]      |
| Half-life (t1/2)          | ~5 hours (at higher doses) | Mouse       | [10]      |
| Efficacy Study Dose       | 200 mg/kg                  | Mouse (PDX) | [7]       |
| Administration Route      | Oral (p.o.), daily (q.d.)  | Mouse (PDX) | [7]       |

## **Key Experimental Protocols**

The following sections detail the methodologies used to characterize **TDI-11055**.

# Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay was used to measure the ability of **TDI-11055** to disrupt the interaction between the ENL YEATS domain and acylated histone peptides.

- Principle: A biotinylated histone H3 peptide acylated at lysine 27 (H3K27ac) is bound to a streptavidin-terbium (donor fluorophore) conjugate. The recombinant GST-tagged ENL YEATS domain is bound to an anti-GST antibody conjugated to d2 (acceptor fluorophore).
   Proximity due to the protein-peptide interaction allows for FRET.
- Procedure:
  - Reagents are combined in an assay buffer.
  - TDI-11055 is added in a dose-response concentration range.
  - The mixture is incubated to allow binding to reach equilibrium.
  - The FRET signal is measured using a plate reader. A decrease in signal indicates inhibition of the interaction.
  - IC<sub>50</sub> values are calculated from the resulting dose-response curves.



## **Cellular Thermal Shift Assay (CETSA)**

CETSA was performed to confirm that **TDI-11055** directly binds to and stabilizes the ENL protein in a cellular environment.

- Principle: Ligand binding increases the thermal stability of a target protein.
- Procedure:
  - MOLM-13 cells were treated with either DMSO (vehicle) or 5 μM **TDI-11055** for 1 hour.[6]
  - Cell suspensions were aliquoted and heated to a range of temperatures for 3 minutes, followed by cooling.[6]
  - Cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured protein by centrifugation.
  - The amount of soluble ENL protein remaining at each temperature was quantified by immunoblotting.
  - A shift in the melting curve to higher temperatures in the TDI-11055-treated samples indicates target engagement.[10]

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was used to map the genome-wide occupancy of ENL and determine if **TDI-11055** treatment displaces it from chromatin.

- Principle: Proteins are cross-linked to DNA in vivo. The chromatin is sheared, and an antibody specific to the protein of interest (ENL) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced.
- Procedure:
  - MV4;11 cells were treated with DMSO or 5 μM TDI-11055 for 30 minutes.
  - Proteins were cross-linked to DNA using formaldehyde.

### Foundational & Exploratory





- Chromatin was extracted and sonicated to generate fragments.
- An anti-ENL antibody was used to immunoprecipitate ENL-bound chromatin fragments.
- Cross-links were reversed, and the purified DNA was prepared for next-generation sequencing.
- Sequencing reads were mapped to the human genome to identify ENL binding sites. A
  reduction in signal at these sites in TDI-11055-treated cells confirms displacement.





Click to download full resolution via product page

Caption: Workflow for confirming ENL chromatin displacement via ChIP-seq analysis.



### In Vivo Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models were used to assess the in vivo efficacy of **TDI-11055**.

Principle: Human AML cells are implanted into immunodeficient mice to establish tumors.
 The mice are then treated with the test compound to evaluate its effect on disease progression.

#### Procedure:

- Female NSG or NSGS mice were engrafted with human AML cells (e.g., MV4;11 cells or primary patient samples) via tail-vein injection.[6][7]
- Once leukemia was established, mice were randomized into treatment and vehicle control groups.
- The treatment group received TDI-11055 orally at a dose of 200 mg/kg daily.[7] The control group received the vehicle solution.
- Disease progression was monitored via bioluminescent imaging (for luciferase-expressing cell lines) and assessment of animal health (e.g., body weight).
- Efficacy was determined by comparing tumor burden and overall survival between the treated and control groups.

### Conclusion

**TDI-11055** is a highly potent and selective inhibitor of the ENL YEATS domain that demonstrates a clear mechanism of action involving the displacement of the Super Elongation Complex from chromatin. By disrupting this critical interaction, **TDI-11055** effectively suppresses the transcription of key oncogenes required for the survival of MLL-rearranged and NPM1-mutated AML cells. The robust preclinical data, including demonstrated in vivo efficacy and favorable pharmacokinetic properties, establish ENL displacement as a promising therapeutic strategy. These findings strongly support the continued clinical development of this approach for molecularly defined subsets of AML.[6][9][11]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting the super elongation complex for oncogenic transcription driven tumor malignancies: Progress in structure, mechanisms and small molecular inhibitor discovery -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The super elongation complex (SEC) mediates phase transition of SPT5 during transcriptional pause release PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Whitepaper: TDI-11055 and the Displacement of the Super Elocation Complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#tdi-11055-and-super-elongation-complexdisplacement]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com